![molecular formula C6H9NO2 B051488 N-Ethylsuccinimide CAS No. 2314-78-5](/img/structure/B51488.png)
N-Ethylsuccinimide
Overview
Description
N-Ethylsuccinimide is a chemical compound with the molecular formula C6H9NO2 . It is used in various scientific research and laboratory applications .
Synthesis Analysis
N-Ethylsuccinimide can be synthesized from Ethyl benzenesulphonate and 2,5-Pyrrolidinedione, 1-(trimethylsilyl)- . It is also used as a building block in peptide synthesis and other biochemical applications .Molecular Structure Analysis
The molecular structure of N-Ethylsuccinimide consists of 6 carbon atoms, 9 hydrogen atoms, and 2 oxygen atoms . The molecular weight is 127.14 .Chemical Reactions Analysis
N-Ethylsuccinimide is involved in various chemical reactions. For instance, N-Hydroxysuccinimide (NHS) esters, which are important activated esters used in many bioconjugation techniques, are sensitive to air moisture and water traces in solvents .Physical And Chemical Properties Analysis
N-Ethylsuccinimide has a density of 1.2±0.1 g/cm3, a boiling point of 236.0±0.0 °C at 760 mmHg, and a flash point of 108.7±11.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Scientific Research Applications
Synthesis of Hydroxamic Acids
N-Ethylsuccinimide: is utilized in the synthesis of hydroxamic acids, which are compounds known for their biological activity. These include acting as inhibitors for histone deacetylase (HDAC) and matrix metalloproteinases (MMPs). The process involves a two-step approach where the first stage is the synthesis of N-substituted succinimide, followed by the imide ring opening reaction by hydroxylamine .
Development of Anticancer Drugs
Due to their ability to inhibit metalloenzymes such as HDAC and MMP, hydroxamic acids derived from N-Ethylsuccinimide are crucial in anticancer drug development. These compounds are significant for creating new therapies targeting cancer cells .
Organic Synthesis Methods
N-Ethylsuccinimide: plays a role in the development of new organic synthesis methods. It is part of novel approaches that feature simple and mild conditions for synthesizing compounds with a hydroxyl-amide group, expanding the possibilities for creating a broad number of new compounds .
Electrolytic Reduction Studies
Research has been conducted on the electrolytic reduction of N-substituted succinimides, including N-Ethylsuccinimide . These studies contribute to the understanding of electrochemical processes and the development of new electrochemical synthesis methods .
Building Blocks for Chemical Synthesis
As a chemical reagent, N-Ethylsuccinimide is available for purchase and is used as a building block in various chemical syntheses. It is a key component in the preparation of more complex molecules for research and industrial applications .
Inhibitors for Oxidative Coupling Reactions
N-Ethylsuccinimide: -derived hydroxamic acids are of interest in the field of oxidative coupling reactions. These reactions are essential for creating complex organic compounds, and inhibitors play a critical role in controlling and directing these reactions .
Safety and Hazards
Mechanism of Action
Target of Action
N-Ethylsuccinimide primarily targets T-type voltage-sensitive calcium channels . These channels mediate the entry of calcium ions into excitable cells and are involved in various calcium-dependent processes, including muscle contraction, hormone or neurotransmitter release, gene expression, cell motility, cell division, and cell death .
Mode of Action
N-Ethylsuccinimide interacts with its targets by binding to T-type voltage-sensitive calcium channels . This binding suppresses the paroxysmal three-cycle-per-second spike and wave activity associated with lapses of consciousness, which is common in absence (petit mal) seizures .
Biochemical Pathways
It is known that the compound’s action on t-type voltage-sensitive calcium channels influences a variety of calcium-dependent processes .
Pharmacokinetics
It is known that the compound’s bioavailability is influenced by its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The molecular and cellular effects of N-Ethylsuccinimide’s action primarily involve the suppression of certain types of neural activity. By binding to T-type voltage-sensitive calcium channels, N-Ethylsuccinimide reduces the frequency of epileptiform attacks, apparently by depressing the motor cortex and elevating the threshold of the central nervous system to convulsive stimuli .
Action Environment
It is known that factors such as temperature, ph, and the presence of other substances can influence the action of many chemical compounds .
properties
IUPAC Name |
1-ethylpyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-7-5(8)3-4-6(7)9/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAZCVNUKKZTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177712 | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethylsuccinimide | |
CAS RN |
2314-78-5 | |
Record name | N-Ethylsuccinimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2314-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylsuccinimide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylsuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38693 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylsuccinimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLSUCCINIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC084H847A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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